molecular formula C9H16O B13643519 1,3-Dicyclopropylpropan-2-ol

1,3-Dicyclopropylpropan-2-ol

Cat. No.: B13643519
M. Wt: 140.22 g/mol
InChI Key: UYOSTXIRQHMYID-UHFFFAOYSA-N
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Description

1,3-Dicyclopropylpropan-2-ol: is an organic compound characterized by the presence of two cyclopropyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dicyclopropylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile under controlled conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dicyclopropylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: 1,3-Dicyclopropylpropan-2-ol is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving alcohols and their derivatives.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclopropyl groups may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

    1,3-Dioxanes: These compounds have a similar three-carbon backbone but contain oxygen atoms in a cyclic structure.

    1,3-Dioxolanes: Similar to 1,3-Dioxanes but with a five-membered ring structure.

    1,3-Propanediol: A simpler compound with two hydroxyl groups on a three-carbon chain.

Uniqueness: 1,3-Dicyclopropylpropan-2-ol is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1,3-dicyclopropylpropan-2-ol

InChI

InChI=1S/C9H16O/c10-9(5-7-1-2-7)6-8-3-4-8/h7-10H,1-6H2

InChI Key

UYOSTXIRQHMYID-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CC2CC2)O

Origin of Product

United States

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